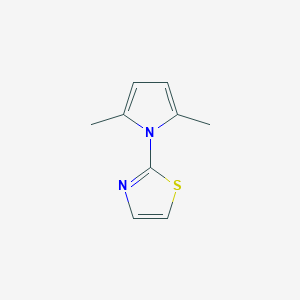

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-7-3-4-8(2)11(7)9-10-5-6-12-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBSNIJSWRBGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromoacetyl Intermediate Pathway

A modified approach substitutes chloroacetonitrile with bromoacetyl bromide, enabling thiazole formation under milder conditions. Reacting 2,5-dimethylpyrrole with bromoacetyl bromide in dichloromethane at 0°C yields a bromoacetyl intermediate, which cyclizes with thiourea in dimethylformamide (DMF) at 60°C.

Advantages:

One-Pot Tandem Synthesis

Recent advancements demonstrate a one-pot method combining pyrrole synthesis and thiazole cyclization. Hexane-2,5-dione, ammonium acetate, and chloroacetonitrile are reacted sequentially in acetic acid, followed by thiourea addition.

Conditions:

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

- Byproduct Formation: Competing polymerization of pyrrole during chloroacylation is mitigated by maintaining low temperatures (5–10°C) and using excess chloroacetonitrile.

- Solvent Selection: Ethanol maximizes thiazole cyclization efficiency due to its polarity and boiling point, while DMF accelerates bromoacetyl reactions.

- Catalysis: Triethylamine (1.0 mL per 5 mmol substrate) enhances reaction rates in DMF-based systems.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various halogenating agents, nucleophiles; reactions often require specific catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully or partially reduced derivatives.

Scientific Research Applications

Synthesis Overview

| Synthesis Method | Description |

|---|---|

| Paal-Knorr Reaction | Involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of iron(III) chloride. |

| Heterocyclization | Uses chloroacylation followed by reactions with thioureas or thioamides to form thiazole rings. |

Chemistry

In the field of chemistry, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Medicine

The medicinal applications are particularly noteworthy:

- Antibacterial Properties : Research indicates that this compound exhibits significant antibacterial activity, making it a candidate for developing new antibiotics .

- Antitubercular Activity : Studies have shown its potential effectiveness against tuberculosis pathogens .

- Cancer Research : The compound has been investigated for its cytotoxic effects on cancer cells. It interacts with molecular targets like dihydrofolate reductase, inhibiting enzyme activity which is crucial in cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Mechanism of Action

The mechanism by which 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with active sites of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with analogous heterocycles, focusing on structural, synthetic, and functional differences.

Structural Comparisons

Core Heterocycle Differences :

- Thiazole vs. Pyrazole : The thiazole core (S and N atoms) in the target compound contrasts with pyrazole (two N atoms), as seen in 3,5-dimethyl-1H-pyrazole derivatives . Thiazoles exhibit reduced basicity compared to pyrazoles due to sulfur’s electronegativity, which also increases aromatic stabilization.

- Substituent Effects : The 2,5-dimethylpyrrole group introduces steric bulk and electron-donating methyl groups, distinct from simpler substituents like methylpyrazoles. This affects intermolecular interactions, as observed in crystallographic studies .

Crystallographic Data :

The target compound’s dihedral angle (15°) indicates moderate planarity between the pyrrole and thiazole rings, facilitating π-π stacking. In contrast, pyrazole derivatives show tighter angles due to intramolecular hydrogen bonding .

Functional and Application Differences

- Reactivity : The sulfur atom in thiazole enhances electrophilic substitution at the 5-position, unlike pyrazoles, which favor nucleophilic attacks.

- Thermal Stability : Thiazoles exhibit higher thermal stability (decomposition >250°C) compared to pyrazoles (~200°C), attributed to sulfur’s larger atomic radius and stronger bonding .

- Biological Activity : Pyrrole-thiazole hybrids show promise as kinase inhibitors, whereas pyrazole derivatives are more commonly used in agrochemicals due to their hydrogen-bonding versatility .

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a pyrrole ring fused with a thiazole moiety, which contributes to its unique chemical properties. The synthesis typically involves the cyclization of 2,5-dimethylpyrrole with thiazole precursors under controlled conditions, often utilizing catalysts and specific temperature ranges (100°C to 200°C) to optimize yield and purity .

This compound primarily targets two key enzymes:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the synthesis of tetrahydrofolate, a necessary cofactor for nucleotide synthesis. Inhibition of DHFR disrupts DNA replication and repair in bacteria.

- Enoyl ACP Reductase : A vital enzyme in fatty acid biosynthesis, its inhibition leads to compromised bacterial cell membrane integrity.

By binding to the active sites of these enzymes, the compound effectively halts bacterial growth and replication .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- MIC Values : The Minimum Inhibitory Concentration (MIC) values for this compound against Mycobacterium tuberculosis have been reported below 1 µg/mL for several derivatives .

- Mechanism : The compound's action against bacteria is attributed to its interference with essential metabolic pathways, leading to cell death.

Anticancer Activity

The compound has also shown promise in anticancer research:

- Cytotoxicity : Various derivatives have demonstrated cytotoxic effects against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia), with IC50 values indicating potent activity .

- Structure-Activity Relationship (SAR) : Modifications on the thiazole and pyrrole rings significantly influence biological activity. For example, the presence of specific substituents can enhance potency against cancer cells while minimizing cytotoxicity towards normal cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antitubercular Activity : A study identified new derivatives based on the 2,5-dimethylpyrrole scaffold that exhibited high activity against multidrug-resistant strains of M. tuberculosis . These compounds showed low cytotoxicity in mammalian cell lines while effectively restricting intracellular bacterial growth.

- Anticancer Research : Another investigation into thiazole-integrated compounds revealed promising results where certain analogues displayed significant antiproliferative effects across multiple cancer cell lines . The best-performing compounds were noted for their selectivity and potency.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative table is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(2,5-Dimethylpyrrol)-N-[4-(pyridin-2-yl)-1,3-thiazol] | Contains pyrrole and thiazole rings | Antimicrobial |

| 4-(Pyridin-2-yl)-thiazol | Thiazole with a pyridine ring | Anticancer |

| 4-(6-amino-3,5-dicyano)thiazol | Complex thiazole structure | Anticonvulsant |

This table illustrates how variations in substituents affect biological properties and highlights the distinct mechanisms of action associated with each compound.

Q & A

Q. What are the standard synthetic protocols for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole, and how can reaction efficiency be monitored?

The compound is typically synthesized via the Paal-Knorr reaction , which involves cyclocondensation of serinol (2-amino-1,3-propanediol) with 2,5-hexanedione to form the pyrrole-thiazole core . Key steps include:

- Neat synthesis : Reaction under solvent-free conditions at elevated temperatures (80–100°C) to promote cyclization.

- Catalytic optimization : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate the reaction.

- Efficiency monitoring : Use thin-layer chromatography (TLC) to track reaction progress, complemented by <sup>1</sup>H NMR to confirm intermediate formation.

Q. Which spectroscopic techniques are most effective for validating the structure of this compound?

- <sup>1</sup>H and <sup>13</sup>C NMR : Critical for confirming the pyrrole and thiazole ring systems. Key signals include:

- Pyrrole protons: δ 5.8–6.2 ppm (multiplet for substituted pyrrole).

- Thiazole protons: δ 7.2–7.5 ppm (singlet for the C4-H position).

- FT-IR : Bands at ~3100 cm⁻¹ (C-H stretching in aromatic rings) and ~1600 cm⁻¹ (C=N/C=C vibrations).

- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., m/z 207.0899 for C9H11N2S) .

Q. What crystallographic tools are recommended for determining its crystal structure?

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include:

- Anisotropic displacement parameters for non-H atoms.

- Twin refinement if data shows pseudo-merohedral twinning.

- WinGX/ORTEP : For visualizing anisotropic displacement ellipsoids and generating publication-quality figures .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural characterization?

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at different temperatures.

- X-ray crystallography : Definitive proof of structure to resolve ambiguities from overlapping NMR signals.

- DFT calculations : Compare experimental <sup>13</sup>C chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies optimize synthetic routes to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H2O) to isolate pure product .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen for bioactivity by docking into protein targets (e.g., using AutoDock Vina) .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers for pharmacokinetic studies .

Q. How can bioactivity assays be designed to evaluate its pharmacological potential?

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC against S. aureus or E. coli).

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).

- Target identification : Use SPR (surface plasmon resonance) to study binding affinity for enzymes (e.g., COX-2 or kinases) .

Q. What is the role of substituents (e.g., methyl groups on pyrrole) in modulating stability and reactivity?

- Steric effects : 2,5-Dimethyl groups on pyrrole enhance steric protection, reducing oxidation susceptibility.

- Electronic effects : Methyl substitution lowers pyrrole’s electron density, altering thiazole’s nucleophilic reactivity.

- Thermal stability : TGA analysis shows decomposition temperatures >200°C, suitable for high-temperature applications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.